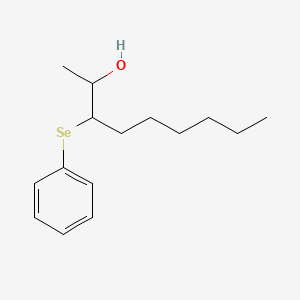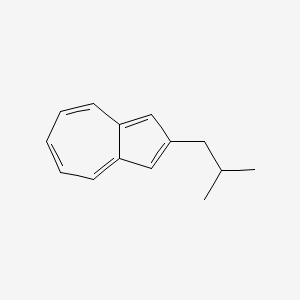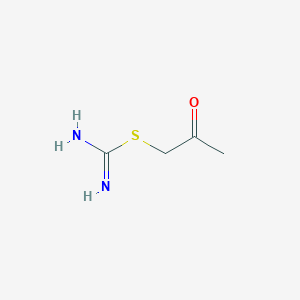![molecular formula C13H19BrClNO2 B15160398 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 676578-41-9](/img/structure/B15160398.png)
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is an organic compound with the molecular formula C13H19BrClNO2 It is a quaternary ammonium salt that features a bromobenzoyl group attached to a trimethylammonium moiety via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Esterification: The 4-bromobenzoyl chloride is then reacted with 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Products would vary based on the nucleophile used.
Hydrolysis: 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents.
Aplicaciones Científicas De Investigación
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester linkages and quaternary ammonium salts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism by which 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the quaternary ammonium group can facilitate interactions with negatively charged cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the quaternary ammonium moiety.
N,N,N-Trimethylpropan-1-aminium chloride: Contains the quaternary ammonium group but lacks the bromobenzoyl group.
3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is unique due to the combination of the bromobenzoyl group and the quaternary ammonium moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
Propiedades
Número CAS |
676578-41-9 |
|---|---|
Fórmula molecular |
C13H19BrClNO2 |
Peso molecular |
336.65 g/mol |
Nombre IUPAC |
3-(4-bromobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19BrNO2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RNAOXMOHBFDXQO-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)





![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)

![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
